Cytostatic Potency Against NCI‑H460 NSCLC: Dolastatin 18 Is > 1,000‑Fold Less Potent Than MMAE
In the same NCI‑H460 non‑small‑cell lung cancer line, Dolastatin 18 shows a GI₅₀ of 0.39 μg mL⁻¹ (≈ 0.63 μM) in a 48‑h growth inhibition assay [1], whereas monomethyl auristatin E (MMAE) achieves a GI₅₀ of 0.000683 μM (0.683 nM) by MTT assay . This represents a ≈ 922‑fold difference in molar potency, demonstrating that Dolastatin 18 is not a high‑potency payload candidate but a moderate‑affinity tool compound.
| Evidence Dimension | Cytostatic potency (GI₅₀) on NCI‑H460 human lung cancer cells |
|---|---|
| Target Compound Data | 0.39 μg mL⁻¹ (≈ 0.63 μM) |
| Comparator Or Baseline | MMAE: 0.000683 μM (0.683 nM) |
| Quantified Difference | ≈ 922‑fold lower potency (molar basis) for Dolastatin 18 |
| Conditions | Dolastatin 18: NCI 60‑cell screen protocol, 48 h; MMAE: MTT assay, 48 h |
Why This Matters
For procurement decisions, this > 900‑fold potency differential means Dolastatin 18 cannot serve as a direct high‑potency replacement for MMAE/MMAF, but its moderate activity allows wash‑out experiments and selectivity screens that would be impractical with ultra‑potent analogs.
- [1] Pettit G.R., Xu J.-P., Williams M.D., Hogan F., Schmidt J.M., Cerny R.L. Antineoplastic agents 370. Isolation and structure of dolastatin 18. Bioorg. Med. Chem. Lett. 1997, 7, 827–832. View Source
